5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one
Description
5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a ketone-substituted phenyl group at the 5-position of the lactam ring. Its molecular formula is C₁₂H₁₃NO₂ (calculated based on structural analysis), with a molecular weight of 215.24 g/mol. The compound features a chiral center, as indicated by its (R*) designation in NMR studies . Its synthesis often involves transition metal catalysis, such as photoredox/nickel dual catalysis, as inferred from related methodologies .
Properties
CAS No. |
676132-44-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-phenacylpyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c14-11(9-4-2-1-3-5-9)8-10-6-7-12(15)13-10/h1-5,10H,6-8H2,(H,13,15) |
InChI Key |
QVGCFWWZFRRBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of phenylglyoxal hydrate with a suitable amine to form the desired pyrrolidinone derivative. The reaction typically requires mild conditions and can be carried out in the presence of a solvent such as chloroform .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions that allow for the efficient synthesis of the compound. These methods often feature good functional group tolerance and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one, highlighting substituents, molecular properties, and biological activities:
Structural and Functional Differences
- Halogenated derivatives (e.g., 5-(4-bromophenyl)) may exhibit increased metabolic stability due to the bromine atom’s electron-withdrawing effects .
- Chirality : Unlike simpler analogs (e.g., 5-methoxy-2-pyrrolidone derivatives in ), the target compound’s chiral center introduces stereochemical complexity, impacting its interaction with enzymes or receptors .
Physicochemical Properties
Crystallography and Stability
- The crystal structure of 5-(2-oxo-2-phenylethyl)-4-(phenylsulfanyl)-2(3Z)-dihydrofuranone (a related compound) reveals a planar lactone ring with hydrogen-bonding networks involving carbonyl oxygen, contributing to its stability . The target compound likely adopts similar conformational rigidity due to its ketone substituent.
- Comparative melting points or solubility data are scarce, but substituents like methanesulfonyl (in ) or hydroxyl groups (in ) are expected to enhance water solubility relative to the hydrophobic phenylketone group in the target compound.
Analytical Characterization
- NMR Spectroscopy : The target compound’s ¹H NMR (CDCl₃, 500 MHz) shows distinct peaks for the phenyl group (δ 7.4–7.6 ppm) and lactam carbonyl (δ ~170 ppm), consistent with its structure . Comparable shifts are observed in 5-(4-bromophenyl)pyrrolidin-2-one (δ 7.3–7.5 ppm for bromophenyl) .
- X-ray Diffraction : Structural analogs (e.g., ) are often validated via X-ray crystallography using SHELX software, confirming substituent positioning and hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
